2-Chlorophenyl 4-methylbenzoate
Description
2-Chlorophenyl 4-methylbenzoate (2CP4MBA) is an aryl benzoate ester featuring a 2-chlorophenyl group attached via an ester linkage to a 4-methyl-substituted benzoyl moiety. Its crystal structure, determined via single-crystal X-ray diffraction (XRD), reveals distinct conformational properties influenced by steric and electronic effects. The molecule adopts a twisted geometry, with a dihedral angle of 59.36° between the benzene (phenolic) and benzoyl rings, driven by the ortho-chloro substituent’s steric bulk . This compound is part of a broader class of aryl benzoates studied for substituent effects on crystal packing and intermolecular interactions.
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(2-chlorophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-6-8-11(9-7-10)14(16)17-13-5-3-2-4-12(13)15/h2-9H,1H3 |
InChI Key |
SHDNIUHQTKMTGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Dihedral Angles
The conformational flexibility of 2CP4MBA is critically influenced by substituent positioning. Comparisons with related aryl benzoates highlight key differences:
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns differ significantly between 2CP4MBA and ionic analogs. For example:
- 2CP4MBA : Lacks classical hydrogen bonds due to its neutral ester structure. Packing is dominated by van der Waals forces and Cl···π interactions .
- N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium 4-methylbenzoate : Features O—H···O (2.70 Å) and N—H···O (2.78 Å) hydrogen bonds, which stabilize the ionic crystal lattice .
Bond Length Variations
Comparative bond lengths highlight electronic effects:
- C12–O2 (ester carbonyl) : 1.248 Å in 2CP4MBA vs. 1.292 Å in a related chloroprenaline-oxalate complex, suggesting stronger resonance stabilization in the ester .
- C9–N1 (amine) : 1.507 Å in the aminium salt vs. 1.473 Å in neutral analogs, reflecting protonation-induced elongation .
Theoretical Frameworks
The graph set analysis (Etter’s methodology) explains hydrogen-bonding motifs in ionic analogs, classifying interactions as D (donor) or A (acceptor) patterns. For example, the aminium salt’s N—H···O and O—H···O bonds form a R₂²(8) motif, indicative of a cyclic dimer .
Data Tables
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